molecular formula C10H9F3O3 B6316227 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one CAS No. 1476729-69-7

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one

Cat. No.: B6316227
CAS No.: 1476729-69-7
M. Wt: 234.17 g/mol
InChI Key: HFSJNFUQJWVEFZ-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one is a substituted acetophenone derivative featuring a methoxy group at the α-carbon and a trifluoromethoxy-substituted phenyl ring at the ketone position. This compound is structurally characterized by the combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups, which influence its electronic properties, solubility, and reactivity. Its structural motifs are relevant in medicinal chemistry and materials science, particularly in the development of bioactive molecules and functional materials.

Properties

IUPAC Name

2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-6-9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSJNFUQJWVEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of a suitable precursor, such as a phenyl ketone, using a trifluoromethylating agent under controlled conditions . The reaction conditions often include the use of a radical initiator and a solvent, such as acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 2-methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one, highlighting substituent variations and their implications:

Compound Name Substituents Key Properties/Applications References
2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one Bromine at α-carbon, trifluoromethoxy at phenyl Intermediate in antituberculosis agents (e.g., compounds 6m and 6n); higher reactivity due to Br
1-(4-(Trifluoromethoxy)phenyl)ethan-1-one (CAS 709-63-7) No methoxy group; simpler acetophenone backbone Base structure for derivatives; used in catalytic and synthetic studies
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one (CAS 2729-19-3) Fluorophenyl group instead of trifluoromethoxy Altered electronic properties; potential applications in photochemistry or drug design
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-(trifluoromethoxy)phenyl)ethan-1-one (1h) Sulfonylidene group at α-carbon Studied via NMR and DFT; involved in ruthenium-catalyzed reactions
1-(4-(tert-butyl)-2-(trifluoromethoxy)phenyl)ethan-1-one tert-butyl group at para position Steric bulk reduces reactivity; 19F NMR data shows isomerism (36% yield)

Physical and Chemical Properties

  • Reactivity :

    • The brominated analog (2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one) exhibits higher reactivity in nucleophilic substitutions compared to the methoxy variant, enabling its use in cycloaddition reactions (e.g., with ammonium acetate to form triazole derivatives) .
    • The sulfonylidene derivative (compound 1h) participates in catalytic cycles, as proposed by DFT studies, due to its electron-deficient α-carbon .
  • Spectroscopic Data: 19F NMR of 1-(4-(tert-butyl)-2-(trifluoromethoxy)phenyl)ethan-1-one reveals distinct chemical shifts for major (-57.74 ppm) and minor (-55.37 ppm) isomers, highlighting the sensitivity of trifluoromethoxy groups to steric environments .

Biological Activity

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one is an organic compound notable for its structural features, including a methoxy group and a trifluoromethoxy group attached to a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C10H11F3O3
  • CAS Number : 1476729-69-7
  • Structural Characteristics : The presence of the trifluoromethoxy group enhances lipophilicity, which may influence the compound's interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity through its interactions with lipid membranes. The trifluoromethoxy group is believed to enhance the compound's efficacy by improving its membrane permeability, thereby facilitating its action on various biological targets.

Pharmacological Applications

Research indicates that derivatives of this compound may exhibit significant pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that certain derivatives can inhibit cell proliferation in cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line), with IC50 values indicating potent activity .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index . For example, a derivative exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells while showing significantly less activity against MCF10A non-cancer cells.
  • In Vivo Efficacy : In animal models, treatment with this compound has been associated with reduced lung metastasis in breast cancer models, suggesting potential for therapeutic application in managing metastatic disease .
  • Mechanistic Insights : Studies have indicated that the compound induces apoptosis through intrinsic pathways, leading to increased levels of caspase activity in treated cancer cells. This effect was observed alongside downregulation of matrix metalloproteinases, further supporting its role in inhibiting cancer progression .

Comparative Activity Table

Compound DerivativeTarget Cell LineIC50 (μM)Notes
2-Methoxy derivativeMDA-MB-231 (cancer)0.126Significant inhibition of proliferation
Control (5-FU)MDA-MB-231 (cancer)11.73Less effective than tested derivative
Trifluoromethyl derivativeMCF10A (non-cancer)>100Minimal effect on non-cancerous cells

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